molecular formula C21H28O3 B101732 Pregna-4,6-diene-3,20-dione, 21-hydroxy- CAS No. 17916-84-6

Pregna-4,6-diene-3,20-dione, 21-hydroxy-

Cat. No. B101732
CAS RN: 17916-84-6
M. Wt: 328.4 g/mol
InChI Key: TZGCPIWXEWYCLJ-YFWFAHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-4,6-diene-3,20-dione, 21-hydroxy- is a synthetic steroid hormone that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as 21-hydroxyprogesterone or 21-OHP. This molecule has been the focus of numerous scientific research studies due to its potential applications in the field of medicine. In

Mechanism Of Action

The mechanism of action of 21-OHP involves binding to the progesterone receptor and modulating its activity. This leads to changes in gene expression and cellular function, ultimately resulting in the observed biological effects.

Biochemical And Physiological Effects

21-OHP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, as well as effects on the immune system. In addition, it has been shown to have an impact on glucose metabolism and blood pressure regulation.

Advantages And Limitations For Lab Experiments

One advantage of using 21-OHP in lab experiments is its well-established mechanism of action and known biological effects. This allows for more precise and targeted experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit the scope of experiments that can be performed.

Future Directions

There are several areas of future research that could be explored in relation to 21-OHP. One area of interest is its potential use in the treatment of other conditions, such as breast cancer and prostate cancer. Additionally, further investigation into its anti-inflammatory properties could lead to the development of new treatments for inflammatory conditions. Finally, the development of new synthesis methods could make it more readily available for use in lab experiments.
Conclusion:
In conclusion, 21-OHP is a synthetic steroid hormone that has been extensively studied for its potential applications in the field of medicine. Its well-established mechanism of action and known biological effects make it a valuable tool for lab experiments. However, further research is needed to fully understand its potential applications and to develop new synthesis methods.

Synthesis Methods

The synthesis of 21-OHP involves the conversion of progesterone to 21-OHP through a series of chemical reactions. The process typically involves the use of solvents, catalysts, and reagents, and can be completed in several steps. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

21-OHP has been extensively studied for its potential applications in the field of medicine. It is commonly used in the treatment of conditions such as congenital adrenal hyperplasia (CAH) and preterm labor. In addition, it has been investigated for its potential use in the treatment of other conditions such as endometriosis, breast cancer, and prostate cancer.

properties

CAS RN

17916-84-6

Product Name

Pregna-4,6-diene-3,20-dione, 21-hydroxy-

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3-4,11,15-18,22H,5-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1

InChI Key

TZGCPIWXEWYCLJ-YFWFAHHUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C=CC4=CC(=O)CC[C@]34C

SMILES

CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C

Origin of Product

United States

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